Cas no 55610-01-0 (Cepharadione A)

Cepharadione A structure
Cepharadione A Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione,7-methyl-
- Cepharadione A
- 5H-1,3-benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione, 7-methyl-
- NSC 650435
- 7-Methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione
- CHEBI:174924
- 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione, 7-methyl-
- DTXSID40970950
- AKOS032948952
- 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione
- UNII-E5UG6W56QW
- E5UG6W56QW
- 55610-01-0
- CHEMBL235921
- 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6}.0^{8,20}.0^{14,19}]icosa-1,6,8(20),12,14,16,18-heptaene-9,10-dione
- FS-8629
- NSC650435
- NCI60_017554
- CS-0023852
- 7-Methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione, 9CI
- RZIGKFTVXWUUCX-UHFFFAOYSA-N
- 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione
- HY-N3566
- 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline-5,6(7H)-dione, 7-methyl-
- NSC-650435
- 7-Methyl-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione #
- [ "" ]
- DA-51779
- 11-methyl-3,5-dioxa-11-azapentacyclo(10.7.1.0^(2,6).0^(8,20).0^(14,19))icosa-1,6,8(20),12,14,16,18-heptaene-9,10-dione
- 11-methyl-3,5-dioxa-11-azapentacyclo(10.7.1.02,6.08,20.014,19)icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione, 7-methy l-
- 7-Methyl-5H-benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline-5,6(7H)-dione, 9ci
- GLXC-18047
- 11-METHYL-3,5-DIOXA-11-AZAPENTACYCLO[10.7.1.0(2),?.0?,(2)?.0(1)?,(1)?]ICOSA-1(20),2(6),7,12,14(19),15,17-HEPTAENE-9,10-DIONE
-
- Inchi: InChI=1S/C18H11NO4/c1-19-12-6-9-4-2-3-5-10(9)15-14(12)11(16(20)18(19)21)7-13-17(15)23-8-22-13/h2-7H,8H2,1H3
- InChI-Schlüssel: RZIGKFTVXWUUCX-UHFFFAOYSA-N
- Lächelt: CN1C2=CC3=CC=CC=C3C4=C2C(=CC5=C4OCO5)C(=O)C1=O
Berechnete Eigenschaften
- Genaue Masse: 305.06900
- Monoisotopenmasse: 305.069
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 0
- Komplexität: 549
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 55.8A^2
- XLogP3: 3.2
Experimentelle Eigenschaften
- Farbe/Form: Orangenpulver
- Dichte: 1.511
- Siedepunkt: 589.4°Cat760mmHg
- Flammpunkt: 310.3°C
- Brechungsindex: 1.773
- PSA: 57.53000
- LogP: 2.37160
Cepharadione A Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG32248-10mg |
Cepharadione A |
55610-01-0 | 98% by HPLC | 10mg |
$1277.00 | 2024-04-19 | |
A2B Chem LLC | AG32248-100mg |
Cepharadione A |
55610-01-0 | 98% by HPLC | 100mg |
$7770.00 | 2024-04-19 | |
A2B Chem LLC | AG32248-50mg |
Cepharadione A |
55610-01-0 | 98% by HPLC | 50mg |
$4506.00 | 2024-04-19 | |
A2B Chem LLC | AG32248-500mg |
Cepharadione A |
55610-01-0 | 98% by HPLC | 500mg |
$25006.00 | 2024-04-19 | |
TargetMol Chemicals | TN3623-1 mL * 10 mM (in DMSO) |
Cepharadione A |
55610-01-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
A2B Chem LLC | AG32248-5mg |
Cepharadione A |
55610-01-0 | 98% by HPLC | 5mg |
$770.00 | 2024-04-19 | |
A2B Chem LLC | AG32248-25mg |
Cepharadione A |
55610-01-0 | 98% by HPLC | 25mg |
$2660.00 | 2024-04-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3623-1 mg |
Cepharadione A |
55610-01-0 | 1mg |
¥2595.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3623-5 mg |
Cepharadione A |
55610-01-0 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
TargetMol Chemicals | TN3623-5mg |
Cepharadione A |
55610-01-0 | 5mg |
¥ 4040 | 2024-07-20 |
Cepharadione A Verwandte Literatur
-
Kenneth W. Bentley Nat. Prod. Rep. 1999 16 367
-
K. W. Bentley Nat. Prod. Rep. 1994 11 555
-
Kenneth W. Bentley Nat. Prod. Rep. 2002 19 332
-
K. W. Bentley Nat. Prod. Rep. 1989 6 405
-
K. W. Bentley Nat. Prod. Rep. 1990 7 245
55610-01-0 (Cepharadione A) Verwandte Produkte
- 57576-41-7(Norcepharadione B)
- 55610-02-1(1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline-4,5(6H)-dione)
- 866897-17-8(3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline)
- 1170735-10-0(5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile)
- 1251613-20-3(3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one)
- 643761-57-3((2S,3R,4R,5S)-1-{4-(benzyloxy)phenylmethyl}-2-(hydroxymethyl)piperidine-3,4,5-triol)
- 1253181-02-0(methyl (2E)-3-(2,4-dimethoxyphenyl)but-2-enoate)
- 71561-11-0(Pyrazoxyfen)
- 613239-76-2(2-4-(Chloromethyl)phenyl-5-(trifluoromethyl)pyridine)
- 898348-21-5(N-(4-chlorophenyl)-N'-(3-methoxyphenyl)methylethanediamide)
Empfohlene Lieferanten
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Mitglied
CN Lieferant
Großmenge
